molecular formula C16H15F4NO4S B2819390 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105204-15-6

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2819390
CAS No.: 1105204-15-6
M. Wt: 393.35
InChI Key: SURQTFBJMYQEBA-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, trifluoromethyl, phenoxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts and boronic acids, would be crucial for cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the trifluoromethyl and phenoxyethyl groups, resulting in different chemical properties and applications.

    2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide: Similar structure but without the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO4S/c1-24-14-6-5-12(17)10-15(14)26(22,23)21-7-8-25-13-4-2-3-11(9-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQTFBJMYQEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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